1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1-(3,3-dimethylbicyclo(221)hept-5-en-2-yl)- is a chemical compound with the molecular formula C13H20O It is a derivative of butanone, featuring a bicyclic structure with a dimethyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-5-en-2-one with butanone under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced equipment and technology to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact mechanism can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanone: A similar compound with a different alkyl chain length.
Bicyclo(2.2.1)heptane, 1,3,3-trimethyl-: Another bicyclic compound with different substituents.
Uniqueness
1-Butanone, 1-(3,3-dimethylbicyclo(221)hept-5-en-2-yl)- is unique due to its specific structural features and the presence of a butanone moiety
Eigenschaften
CAS-Nummer |
71820-55-8 |
---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-[(1S,2S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl]butan-1-one |
InChI |
InChI=1S/C13H20O/c1-4-5-11(14)12-9-6-7-10(8-9)13(12,2)3/h6-7,9-10,12H,4-5,8H2,1-3H3/t9-,10+,12-/m1/s1 |
InChI-Schlüssel |
DLCXYAGENYPQFT-JFGNBEQYSA-N |
Isomerische SMILES |
CCCC(=O)[C@H]1[C@H]2C[C@@H](C1(C)C)C=C2 |
Kanonische SMILES |
CCCC(=O)C1C2CC(C1(C)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.